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Compound of Interest

Compound Name: HTH-01-091 TFA

Cat. No.: B12388138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor HTH-01-091's performance

against its primary target, Maternal Embryonic Leucine Zipper Kinase (MELK), and other

related kinases. The data presented is supported by experimental evidence to facilitate

informed decisions in research and drug development.

HTH-01-091 is a potent and selective inhibitor of MELK with a reported IC50 of 10.5 nM.[1] Its

specificity is a critical attribute for its utility as a chemical probe and a potential therapeutic

agent. This analysis focuses on its performance against a panel of related kinases, providing a

clear overview of its on-target and off-target activities. The trifluoroacetic acid (TFA) salt form is

a common formulation for this compound.

Kinase Specificity Profile of HTH-01-091
The following table summarizes the inhibitory activity of HTH-01-091 against its primary target

MELK and a selection of other kinases. The data is derived from radiometric kinase assays.
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Kinase Target IC50 (nM) Fold Selectivity vs. MELK

MELK 10.5 1

DYRK4 41.8 4.0

PIM1 60.6 5.8

mTOR 632 60.2

CDK7 1230 117.1

Data sourced from Huang HT, et al. eLife. 2017;6:e26693 and MedChemExpress product

datasheet.[1]

Experimental Protocols
The determination of the kinase inhibitory potency of HTH-01-091 was conducted using a

radiometric kinase assay. This method directly measures the transfer of a radiolabeled

phosphate from ATP to a substrate by the kinase.

Radiometric Kinase Assay Protocol:

Reaction Setup: Kinase reactions are performed in a buffer containing the kinase, a specific

substrate peptide, and a mixture of non-radiolabeled ('cold') and radiolabeled ('hot') [γ-

³²P]ATP. The reaction is initiated by the addition of the ATP mixture.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

defined period to allow for substrate phosphorylation.

Reaction Termination: The kinase reaction is stopped, typically by the addition of a solution

that denatures the kinase, such as phosphoric acid.

Separation: The phosphorylated substrate is separated from the remaining radiolabeled ATP.

This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper,

which binds the peptide substrate.

Washing: The phosphocellulose paper is washed multiple times with a wash buffer (e.g.,

phosphoric acid) to remove any unbound radiolabeled ATP.
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Detection and Quantification: The amount of radioactivity incorporated into the substrate is

measured using a scintillation counter or a phosphorimager.

IC50 Determination: To determine the IC50 value, the assay is performed with a range of

inhibitor concentrations. The percentage of kinase inhibition at each concentration is

calculated relative to a control reaction without the inhibitor. The IC50 value is then

determined by fitting the dose-response data to a suitable curve.

Visualizing Kinase Selectivity and Signaling Context
To better understand the experimental process and the biological context of HTH-01-091's

activity, the following diagrams are provided.
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Experimental Workflow: Radiometric Kinase Assay
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Caption: Workflow for determining kinase inhibition by HTH-01-091.
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Signaling Context of MELK and HTH-01-091 Off-Targets
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Caption: Simplified signaling pathways of MELK and off-target kinases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12388138?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

